8-Nonenoic acid, 5-oxo-
Description
Structure
3D Structure
Properties
IUPAC Name |
5-oxonon-8-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-3-5-8(10)6-4-7-9(11)12/h2H,1,3-7H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIQZRTWKJCXGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00783841 | |
| Record name | 5-Oxonon-8-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00783841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32764-92-4 | |
| Record name | 5-Oxonon-8-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00783841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of 8 Nonenoic Acid, 5 Oxo in Contemporary Organic Synthesis
The significance of 8-Nonenoic acid, 5-oxo- in modern organic synthesis lies in its potential as a versatile building block. Its bifunctional nature, containing both an electrophilic ketone and a nucleophilic/electrophilic carboxylic acid, along with a terminal alkene, allows for the construction of complex molecular architectures.
The parent compound, 8-nonenoic acid, serves as a precursor in the synthesis of various compounds, including a plant growth inhibitor and the "royal jelly acid" found in honey bees. dss.go.th It is also an intermediate in the synthesis of phospholipids (B1166683) used in membrane model systems. dss.go.th The introduction of a ketone at the 5-position, as in 8-Nonenoic acid, 5-oxo-, significantly expands this synthetic utility. The ketone functionality can be used to introduce new stereocenters or to participate in cyclization reactions, potentially leading to the formation of lactones, furans, or other heterocyclic systems.
For instance, related oxoacids are recognized as valuable precursors for industrial applications, such as the synthesis of biopolymers. researchgate.net The oxidative cleavage of long-chain fatty acids like oleic or linoleic acid is a known route to produce such oxoacids. researchgate.net Similarly, 8-Nonenoic acid, 5-oxo- could be envisioned as an intermediate in the synthesis of specialized polymers or as a synthon for creating fragments of natural products. The presence of the terminal double bond allows for late-stage functionalization or polymerization through olefin metathesis.
Overview of Strategic Research Directions for 8 Nonenoic Acid, 5 Oxo
Retrosynthetic Strategies for 8-Nonenoic Acid, 5-oxo- Construction
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For 8-Nonenoic acid, 5-oxo-, the key structural features are a terminal double bond, a ketone at the C-5 position, and a carboxylic acid. A primary disconnection would target the bonds adjacent to the carbonyl group.
One logical approach involves a disconnection between C4 and C5, suggesting a Grignard-type reaction. This strategy is analogous to the reported synthesis of the structural isomer 4-oxo-8-nonenoic acid, which involves the reaction of a Grignard reagent with succinic anhydride (B1165640). nih.gov However, this method was noted to be inefficient due to the formation of dialkylated alcohol byproducts, as the resulting ketone is more reactive than the starting anhydride. nih.gov
Applying this logic to 8-Nonenoic acid, 5-oxo-, a plausible retrosynthesis would involve the reaction of a 4-carbon Grignard reagent containing the terminal alkene (e.g., but-3-en-1-ylmagnesium bromide) with glutaric anhydride. This would form the desired carbon skeleton, though it would likely face similar challenges with over-alkylation.
Proposed Retrosynthetic Disconnection:
| Target Molecule | Key Disconnection | Synthons | Potential Starting Materials |
| 8-Nonenoic acid, 5-oxo- | C4-C5 Acyl Substitution | Acyl cation synthon (d⁵) & Alkyl anion synthon (d⁴) | Glutaric anhydride & But-3-en-1-ylmagnesium bromide |
Alternative strategies could involve Wittig-type reactions to construct the carbon chain or leveraging Claisen condensation reactions to form the β-dicarbonyl precursor, which could then be selectively manipulated to yield the target γ-keto acid.
Modern Catalytic Approaches in 8-Nonenoic Acid, 5-oxo- Synthesis
Modern catalysis offers efficient and selective methods for constructing complex organic molecules. These approaches can be broadly categorized into homogeneous, heterogeneous, and biocatalytic pathways.
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides high activity and selectivity under mild conditions. dokumen.pubresearchgate.net For the synthesis of oxo-alkenoic acids, transition metal complexes are particularly effective. For instance, rhodium(I)-catalyzed tandem reactions, such as hydrosilylation-intramolecular aldol reactions, have been developed for the synthesis of cyclic precursors containing an embedded 6-oxo-2-hexenoate unit. ucl.ac.uk Such strategies could potentially be adapted for the linear framework of 8-Nonenoic acid, 5-oxo-.
In the context of producing derivatives, simple zinc(II) salts (e.g., ZnO, Zn(OAc)₂) have been demonstrated as effective homogeneous catalysts for the esterification of fatty acids with various alcohols. nih.govacs.org The catalysis is proposed to proceed through the dissolution of the zinc salt at reaction temperatures (e.g., 170 °C), acting as a Lewis acid to activate the carboxylic acid for nucleophilic attack by the alcohol. nih.govacs.org This method is highly efficient, with yields often exceeding 90%. acs.org
Heterogeneous catalysts operate in a different phase from the reactants, offering significant advantages in terms of catalyst recovery, reusability, and process simplification, which are key tenets of green chemistry. uu.nlmdpi.comchemrxiv.org Metal oxides are a major class of heterogeneous catalysts, functioning as solid acids or bases in numerous industrial processes. mdpi.com
For the synthesis of derivatives of 8-Nonenoic acid, such as its esters, solid acid catalysts are highly effective. For example, the esterification of 8-nonenoic acid with lower aliphatic alcohols has been successfully carried out using Amberlyst 15, a sulfonic acid-functionalized polystyrene resin. dss.go.th This reaction typically involves refluxing the carboxylic acid and alcohol with the solid catalyst, which can be easily filtered off upon completion. dss.go.th Another example is the use of zinc oxide, which, while acting as a homogeneous catalyst at high temperatures, precipitates upon cooling, allowing for easy recovery and recycling—a process that blends the efficiency of homogeneous catalysis with the practicality of heterogeneous systems. researchgate.netnih.gov
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with exceptional chemo-, regio-, and stereoselectivity under mild, environmentally benign conditions. rsc.orgmdpi.commdpi-res.com While a direct biocatalytic route to 8-Nonenoic acid, 5-oxo- is not established, related transformations highlight its potential.
Enzymatic cascades have been designed to produce valuable oxo acids from renewable fatty acid feedstocks. mdpi.com For instance, a two-step enzymatic reaction using a 9-lipoxygenase and a hydroperoxide lyase can convert linoleic acid into 9-oxononanoic acid. researchgate.net This process involves the selective oxygenation of the fatty acid, followed by cleavage of a C-C bond. researchgate.net
Furthermore, recombinant E. coli cells have been engineered to express multiple enzymes for the synthesis of ω-hydroxycarboxylic acids from oleic acid, demonstrating the power of whole-cell biocatalysis for complex multi-step syntheses. mdpi.com A hypothetical biocatalytic route to 8-Nonenoic acid, 5-oxo- could involve the selective hydroxylation of a nonenoic acid precursor at the C-5 position by a cytochrome P450 monooxygenase, followed by oxidation of the resulting secondary alcohol to a ketone by an alcohol dehydrogenase. The unnatural amino acid (S)-2-amino-8-nonenoic acid, a structural analogue, has been synthesized as a component for antiviral agents, showcasing the utility of biocatalysis in producing functionalized nonenoic acid derivatives. rsc.org
Chemo- and Regioselective Synthesis of 8-Nonenoic Acid, 5-oxo- Derivatives
The synthesis of derivatives, particularly esters, is crucial for purification, characterization, and further functionalization of the parent carboxylic acid.
The methyl ester of 8-Nonenoic acid, 5-oxo-, referred to as methyl 5-oxo-8-nonenoate, can be synthesized through several established methods. The most direct approach is the Fischer esterification of the parent acid with methanol, typically catalyzed by a strong acid like sulfuric acid or a solid acid catalyst. dss.go.thtandfonline.com
Alternatively, synthesis can proceed from precursors that already contain the methyl ester functionality. For example, the synthesis of methyl 7-oxo-8-methyl-5-nonenoate was achieved through a multi-step sequence starting from methyl 5-hydroxy-7-oxo-8-methylnonanoate. tandfonline.com Another related compound, methyl (Z)-9-oxo-5-nonenoate, was prepared by the Dess-Martin periodinane oxidation of the corresponding alcohol, methyl (Z)-9-hydroxy-5-nonenoate. tandfonline.com Wittig reactions have also been employed, as in the synthesis of methyl (E,S)-8-O-(2-methoxyethoxymethyl)-4-oxo-5-nonenoate. researchgate.net
These examples demonstrate that the synthesis of methyl 5-oxo-8-nonenoate is feasible either by direct esterification of the acid or by building the carbon skeleton with the ester group already in place.
Table of Synthetic Methods for Related Methyl Oxo-Nonenoates
| Compound | Precursor(s) | Reagents and Conditions | Yield | Reference |
| Methyl 7-oxo-8-methyl-5-nonenoate | Methyl 5-hydroxy-7-oxo-8-methylnonanoate | MsCl, Pyridine, CH₂Cl₂ then DBU | - | tandfonline.com |
| Methyl (Z)-9-oxo-5-nonenoate | Methyl (Z)-9-hydroxy-5-nonenoate | Dess-Martin periodinane, CH₂Cl₂ | - | tandfonline.com |
| Methyl (E,S)-8-O-(2-methoxyethoxymethyl)-4-oxo-5-nonenoate | (S)-6-O-(2-Methoxyethoxymethyl)-2-oxo-3-heptenal & 3-(Methoxycarbonylpropionylmethylene)triphenylphosphorane | Wittig Reaction | - | researchgate.net |
| Alkyl 8-nonenoates (general) | 8-Nonenoic acid, respective alcohol | Amberlyst 15, Toluene, reflux | - | dss.go.th |
Transformations of the Keto Group
The ketone at the C-5 position is a key site for molecular modification, offering a variety of synthetic pathways to introduce new functionalities. Standard chemical reductions can convert this keto group into a secondary alcohol, creating 5-hydroxy-8-nonenoic acid. This transformation opens avenues for further reactions, such as esterification or etherification at the newly formed hydroxyl group.
The reactivity of the keto group can also be harnessed in more complex transformations. For instance, in syntheses involving related oxo-acids, the ketone's inherent reactivity can sometimes present challenges, leading to side reactions like dialkylation if not carefully controlled. However, this same reactivity can be exploited for constructing more complex molecules through reactions like aldol condensations or Grignard additions, allowing for the extension of the carbon skeleton. Biocatalytic methods, employing ketoreductases, offer a highly selective alternative for the reduction of the keto group, often with excellent stereocontrol, which is crucial for the synthesis of chiral molecules.
Table 1: Potential Transformations of the Keto Group in 8-Nonenoic acid, 5-oxo-
| Transformation | Reagents/Catalysts | Product | Potential Applications |
|---|---|---|---|
| Reduction | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄), Hydrogen (H₂) with catalyst (e.g., Ni, Pd, Pt) | 5-hydroxy-8-nonenoic acid | Introduction of a hydroxyl group for further functionalization (esterification, etherification). |
| Biocatalytic Reduction | Ketoreductases (KREDs), Whole-cell systems (e.g., Saccharomyces cerevisiae) | (R)- or (S)-5-hydroxy-8-nonenoic acid | Enantioselective synthesis of chiral building blocks. |
| Reductive Amination | Ammonia (NH₃) or primary/secondary amines with a reducing agent (e.g., NaBH₃CN) | 5-amino-8-nonenoic acid | Synthesis of amino acids and lactams. |
| Wittig Reaction | Phosphonium ylides (e.g., Ph₃P=CH₂) | 5-methylene-8-nonenoic acid | Carbon-carbon bond formation, creating a new exocyclic double bond. |
| Baeyer-Villiger Oxidation | Peroxy acids (e.g., m-CPBA), Baeyer-Villiger monooxygenases (BVMOs) | Caprolactone derivative | Synthesis of lactones and esters, which are precursors to polyesters. rug.nl |
Modifications of the Alkene Moiety
The terminal double bond at the C8-C9 position provides another reactive handle for a wide array of chemical modifications. This versatility allows for the synthesis of a diverse set of derivatives with tailored properties.
Hydrogenation is a fundamental transformation that saturates the double bond, yielding 5-oxononanoic acid. This reaction can be achieved using various catalysts, such as Wilkinson's catalyst, which is noted for its efficiency in related systems. Conversely, the double bond can undergo oxidative cleavage, for instance through ozonolysis, to break the carbon chain and yield smaller, bifunctional molecules like a C8-oxo-aldehyde and formaldehyde (B43269). orientjchem.orgacs.org
Epoxidation of the alkene creates a reactive three-membered ring, which can be subsequently opened by various nucleophiles to introduce vicinal difunctionality. Furthermore, the terminal alkene is a suitable substrate for hydroboration-oxidation, which would lead to the corresponding terminal alcohol, 9-hydroxy-5-oxononanoic acid, following an anti-Markovnikov addition pattern. Enzymatic transformations, such as those using unspecific peroxygenases (UPOs), have also been shown to oxidize the terminal double bond of 8-nonenoic acid. rug.nl
Table 2: Potential Modifications of the Alkene Moiety in 8-Nonenoic acid, 5-oxo-
| Transformation | Reagents/Catalysts | Product | Potential Applications |
|---|---|---|---|
| Hydrogenation | H₂, Wilkinson's catalyst ([RhCl(PPh₃)₃]), Palladium on carbon (Pd/C) | 5-oxononanoic acid | Saturation of the carbon chain to modify physical properties and reactivity. |
| Epoxidation | Peroxy acids (e.g., m-CPBA), Shi epoxidation | 5-oxo-8,9-epoxynonanoic acid | Creation of a reactive epoxide ring for subsequent nucleophilic opening. acs.org |
| Oxidative Cleavage | Ozone (O₃) followed by a reductive or oxidative workup | 4-oxooctanal and formaldehyde (reductive) or 4-oxooctanoic acid (oxidative) | Production of smaller, bifunctional building blocks. orientjchem.orgacs.org |
| Hydroboration-Oxidation | Borane (BH₃) followed by H₂O₂, NaOH | 9-hydroxy-5-oxononanoic acid | Anti-Markovnikov addition of a hydroxyl group to the terminal carbon. |
| Halogenation | Br₂, Cl₂ | 8,9-dihalo-5-oxononanoic acid | Introduction of vicinal halogens for further substitution or elimination reactions. |
| Ring-Closing Metathesis (RCM) | Grubbs' or Hoveyda-Grubbs catalysts (with a suitable diene partner) | Macrocyclic lactones | Synthesis of large ring structures, important in natural product synthesis. |
Sustainable and Green Chemistry Aspects in 8-Nonenoic Acid, 5-oxo- Production
The principles of green chemistry are increasingly influencing the synthesis of specialty chemicals, with a focus on using renewable feedstocks and environmentally benign processes. pandawainstitute.com The production of 8-Nonenoic acid, 5-oxo- and its close analogue, 9-oxononanoic acid, is an area where significant progress in sustainable synthesis has been made.
A prominent green route involves the oxidative cleavage of oleic acid, a renewable fatty acid derived from vegetable oils. researchgate.net Traditional methods like ozonolysis are hazardous and energy-intensive. orientjchem.orgacs.orgrug.nl Modern alternatives use safer oxidants like hydrogen peroxide with catalysts such as tungstic acid in biphasic systems, which are more economical and environmentally friendly. orientjchem.orgarpnjournals.org This process yields azelaic acid and pelargonic acid, with 9-oxononanoic acid as a key intermediate. nih.govsciepublish.com
Biocatalysis offers a powerful strategy for green production. Multi-enzyme cascades have been developed to convert renewable resources like linoleic acid into 9-oxononanoic acid. researchgate.netnih.gov These "one-pot" reactions, often performed in aqueous media at mild temperatures, combine enzymes like lipoxygenases and hydroperoxide lyases to achieve high yields and selectivities. nih.goveuropa.eu For instance, a two-step enzymatic process using a 9S-lipoxygenase and a 9/13-hydroperoxide lyase can convert linoleic acid to 9-oxononanoic acid with a reported yield of 73%. researchgate.netnih.gov Furthermore, whole-cell biocatalysts, such as Candida tropicalis, have been engineered to transform nonanoic acid and its esters directly into azelaic acid, a process where 9-oxononanoic acid is an intermediate. acs.org These biocatalytic routes minimize waste, avoid harsh reagents, and utilize renewable feedstocks, aligning perfectly with the goals of sustainable chemistry. acs.org
Scale-Up and Process Optimization in 8-Nonenoic Acid, 5-oxo- Synthesis
Transitioning the synthesis of 8-Nonenoic acid, 5-oxo- from laboratory-scale to industrial production requires careful process optimization to ensure efficiency, safety, and cost-effectiveness. Key challenges in scaling up chemical syntheses include managing reaction thermodynamics, ensuring efficient mixing, and simplifying purification processes.
For syntheses originating from the oxidative cleavage of oleic acid, a major optimization parameter is the choice of catalyst and reaction conditions to maximize the yield of the desired C9 products while minimizing byproducts. orientjchem.orgarpnjournals.org The use of phase-transfer catalysts in biphasic systems can improve reaction rates and simplify catalyst recycling. orientjchem.org Response surface methodology (RSM) has been effectively used to optimize reaction variables such as temperature, catalyst concentration, and substrate molar ratios, leading to significant improvements in conversion and yield. arpnjournals.orgresearchgate.net
In biocatalytic processes, optimization focuses on enhancing enzyme activity and stability, and increasing product titers. This can involve genetic engineering of the microbial host or enzymes, and optimizing fermentation conditions like pH, temperature, and nutrient feeding strategies. europa.eu For example, the conversion of linoleic acid to 9-oxononanoic acid was found to be more efficient when the lipoxygenase and hydroperoxide lyase enzymes were applied successively rather than simultaneously, preventing competition for the reaction intermediate. nih.goveuropa.eu Fed-batch biotransformation strategies, where the substrate is fed continuously, have successfully produced high concentrations (e.g., 30.1 g/L) of azelaic acid from nonanoic acid, demonstrating a viable path for large-scale production. acs.org
Another critical aspect of scale-up is the purification of the final product. The use of crystallization for purification, as demonstrated in the chemo-enzymatic synthesis of azelaic acid from oleic acid, is preferable to chromatographic methods at an industrial scale due to lower cost and solvent usage. nih.gov Furthermore, addressing process safety, such as the risks associated with using ozone or managing exothermic reactions, is paramount for successful and responsible large-scale production. orientjchem.orgacs.org
Mechanistic Investigations of 8 Nonenoic Acid, 5 Oxo Reactivity and Transformations
Elucidation of Reaction Pathways Involving 8-Nonenoic Acid, 5-oxo-
The reaction pathways of 8-Nonenoic acid, 5-oxo- are dictated by its three distinct functional groups: the carboxylic acid at C1, the ketone at C5, and the terminal alkene at C8. Research on related keto acids reveals several key transformation routes.
Intramolecular Cyclization: A prominent reaction pathway for δ-keto acids is intramolecular cyclization. Following the reduction of the C5-ketone to a hydroxyl group, the resulting δ-hydroxy acid can undergo an acid-catalyzed intramolecular esterification to form a stable six-membered cyclic ester, known as a δ-lactone. youtube.comyoutube.com This process involves the protonation of the carboxylic acid's carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by the distal hydroxyl group, ultimately expelling a water molecule to form the lactone. youtube.comyoutube.com Catalytic reductive lactonization of keto acids is a known method for producing such δ-lactones. organic-chemistry.org
Reactions at the Ketone: The C5-carbonyl group is an electrophilic site susceptible to nucleophilic attack. It can undergo reactions typical of ketones, such as addition of organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols, or reduction using agents like sodium borohydride (B1222165) to yield the corresponding secondary alcohol (5-hydroxy-8-nonenoic acid). youtube.com Allylboration reactions with allylboronic acids can also occur at the keto group, affording homoallylic alcohols. nih.gov
Reactions at the Alkene: The terminal double bond is a site of unsaturation that can undergo a wide array of addition reactions. These include:
Hydrogenation: Catalytic hydrogenation can selectively saturate the double bond to yield 5-oxononanoic acid.
Halogenation: Electrophilic addition of halogens (e.g., Br₂) across the double bond.
Oxidation: The alkene can be oxidized to form an epoxide or cleaved under stronger oxidative conditions (e.g., ozonolysis) to yield heptanoic acid, 4-oxo- and other smaller molecules.
Cycloadditions: As a dienophile or dipolarophile, the alkene can participate in various cycloaddition reactions. β,γ-unsaturated α-ketoesters, which share some structural similarities, are known to participate in [2+n] annulation reactions. nih.gov
Reactions at the Carboxylic Acid: The carboxyl group can undergo standard transformations such as Fischer esterification with alcohols under acidic catalysis, conversion to an acid chloride using reagents like thionyl chloride (SOCl₂), and amidation.
These pathways can be performed selectively, often by choosing appropriate reagents and reaction conditions, allowing for the targeted synthesis of a wide range of derivatives from the 8-Nonenoic acid, 5-oxo- scaffold.
Kinetic and Thermodynamic Studies of 8-Nonenoic Acid, 5-oxo- Reactions
While specific kinetic and thermodynamic parameters for reactions involving 8-Nonenoic acid, 5-oxo- are not extensively documented in publicly available literature, the principles governing its reactivity can be inferred from studies on analogous systems.
The kinetics of intramolecular reactions are highly dependent on the stability of the transition state leading to the cyclic product. The formation of five- and six-membered rings is generally kinetically and thermodynamically favored due to minimal ring strain. The intramolecular cyclization of the corresponding 5-hydroxy-8-nonenoic acid to a δ-lactone is expected to be a favorable process, as six-membered rings are relatively stable. youtube.com
For intermolecular reactions, kinetics are influenced by factors such as steric hindrance and electronics. For instance, the rate of nucleophilic attack at the C5-ketone can be affected by the size of the nucleophile and the alkyl chain of the acid. In enzymatic systems involving similar substrates, such as the isomerization of δ-5-3-ketosteroids, kinetic isotope effects have been used to elucidate reaction mechanisms and identify rate-limiting steps, which often involve proton transfers or conformational changes. nih.gov In the context of fatty acid oxidation by enzymes like lipoxygenase, the rate-limiting step can be the combination of molecular oxygen with a substrate radical, a process controlled by the protein environment. nih.gov
Role of Functional Groups in Determining 8-Nonenoic Acid, 5-oxo- Reactivity
The chemical behavior of 8-Nonenoic acid, 5-oxo- is a direct consequence of the interplay between its three functional groups. Their specific roles and interactions are summarized below.
Carboxylic Acid (-COOH): Located at the C1 position, this group confers acidity to the molecule. It can act as a proton donor and a site for nucleophilic acyl substitution reactions like esterification and amidation. Its presence enables solubility in basic aqueous solutions through deprotonation to the carboxylate anion.
Alkene (C=C): The terminal double bond between C8 and C9 is a nucleophilic region rich in π-electrons. It is the primary site for electrophilic addition and oxidation reactions. Its remote position from the other two functional groups means it can often be reacted selectively without interfering with the ketone or carboxylic acid, provided appropriate reagents are used.
The combination of these groups in one molecule allows for sequential or one-pot transformations to build molecular complexity. For example, a reaction could first target the alkene via epoxidation, followed by a ring-opening reaction, and then an intramolecular cyclization involving the other two functional groups.
| Functional Group | Position | Role | Characteristic Reactions |
|---|---|---|---|
| Carboxylic Acid | C1 | Acidic center, Acyl substitution site | Esterification, Amidation, Acid-base reactions, Reduction (to alcohol) |
| Ketone | C5 | Electrophilic center, Polarity enhancer | Nucleophilic addition (e.g., Grignard), Reduction (to alcohol), Wittig reaction |
| Alkene | C8-C9 | Nucleophilic center, Site of unsaturation | Electrophilic addition (e.g., H₂, X₂), Oxidation (Epoxidation, Ozonolysis), Cycloaddition |
Stereochemical Control in Transformations of 8-Nonenoic Acid, 5-oxo-
While 8-Nonenoic acid, 5-oxo- is itself an achiral molecule, its reactions can generate one or more stereocenters, making stereochemical control a critical aspect of its synthetic transformations.
Control at the C5 Position: Reduction of the C5-ketone produces a chiral center at C5. Achieving stereoselectivity in this transformation requires the use of chiral reducing agents or catalysts. Enantioselective hydrogenation of related 4-oxo-2-alkenoic acids has been accomplished with high chemo- and enantioselectivity using chiral catalysts, suggesting a similar approach could be applied here.
Control at the C8-C9 Positions: Reactions at the terminal alkene can create one or two new stereocenters. For example:
Asymmetric Epoxidation: Using chiral catalysts like those employed in the Sharpless epoxidation can introduce a chiral epoxide at the C8-C9 position.
Asymmetric Dihydroxylation: Chiral osmium-based catalysts can be used to create a diol with controlled stereochemistry at C8 and C9.
Allylboration: The reaction of ketones with allylboronic acids can proceed with high anti-stereoselectivity, creating adjacent quaternary and tertiary stereocenters. nih.gov This principle could be applied in reactions targeting the C5-ketone.
Control in Cyclization Reactions: The stereochemistry established at the C5 position (after reduction) will dictate the relative stereochemistry in subsequent intramolecular cyclization reactions to form the δ-lactone. Furthermore, chiral catalysts, such as chiral phosphoric acids, have been used for the desymmetrization of prochiral diesters to produce highly enantioenriched lactones, highlighting another strategy for stereocontrol in cyclization processes. organic-chemistry.org
The development of stereoselective methods is crucial for synthesizing specific stereoisomers of derivatives of 8-Nonenoic acid, 5-oxo-, which is particularly important when these compounds are intended for biological applications where stereochemistry often governs activity.
| Transformation | Target Site(s) | Potential Reagents/Method | Stereochemical Outcome |
|---|---|---|---|
| Asymmetric Reduction | C5 Ketone | Chiral catalysts (e.g., Ru-BINAP) with H₂ | Creates a single stereocenter at C5 (R or S configuration) |
| Asymmetric Epoxidation | C8-C9 Alkene | Sharpless or Jacobsen epoxidation catalysts | Creates two stereocenters at C8 and C9 with controlled configuration |
| Asymmetric Dihydroxylation | C8-C9 Alkene | Sharpless Asymmetric Dihydroxylation (AD-mix) | Creates two stereocenters at C8 and C9 with controlled syn-diol stereochemistry |
| Reductive Lactonization | C1 Carboxyl & C5 Ketone | 1. Chiral reducing agent 2. Acid catalyst | Forms a δ-lactone with stereocenter at C5, configuration determined by reduction step |
Strategic Applications of 8 Nonenoic Acid, 5 Oxo As a Versatile Chemical Building Block
Utilization in the Synthesis of Complex Organic Molecules
The structure of 8-Nonenoic acid, 5-oxo- is well-suited for the synthesis of complex carbocyclic and heterocyclic systems. The presence of both a ketone and a terminal alkene allows for intramolecular reactions that can rapidly build molecular complexity.
One such potential application is in the Pauson-Khand reaction , a powerful formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. In an intramolecular variant, 8-Nonenoic acid, 5-oxo- could be derivatized to contain an alkyne, which could then undergo cyclization to form a bicyclic cyclopentenone. wikipedia.orgnih.gov Such structures are core motifs in a number of biologically active natural products. mdpi.comrsc.org
Furthermore, the γ-keto acid functionality can be a precursor to γ-lactones , which are prevalent in natural products and have diverse biological activities. Reduction of the ketone to a hydroxyl group, followed by acid-catalyzed intramolecular esterification (lactonization), would yield a substituted γ-lactone. This transformation is a common strategy in the synthesis of complex molecules.
The terminal alkene also provides a handle for various radical cyclization reactions. For instance, after conversion of the carboxylic acid to a suitable radical precursor, an intramolecular radical addition to the double bond could lead to the formation of five- or six-membered rings, depending on the reaction conditions.
Precursor in Fine Chemical Synthesis
In the realm of fine chemicals, which are pure, single substances produced in limited quantities, 8-Nonenoic acid, 5-oxo- can serve as a valuable starting material for the synthesis of specialty esters, amides, and other derivatives with potential applications in flavors, fragrances, and materials science.
The carboxylic acid group can be readily converted into a variety of functional groups, including esters, amides, and acid chlorides. These transformations allow for the introduction of diverse molecular fragments, leading to a library of derivatives with tailored properties. For example, esterification with various alcohols could produce a range of specialty esters.
The ketone functionality can be targeted by Wittig-type reactions to introduce new carbon-carbon double bonds with control over stereochemistry. nih.gov This allows for the extension of the carbon skeleton and the synthesis of more complex unsaturated fatty acid derivatives.
Intermediate for Pharmaceutical Research Compounds
Keto acids and unsaturated carbonyl compounds are important classes of intermediates in the synthesis of active pharmaceutical ingredients (APIs). nih.gov The functional groups in 8-Nonenoic acid, 5-oxo- offer multiple points for modification to generate novel scaffolds for drug discovery.
The terminal alkene is susceptible to aza-Michael addition , where an amine nucleophile adds to the double bond, often after isomerization to place the double bond in conjugation with the ketone. nih.govnih.gov This reaction is a powerful tool for the synthesis of β-amino ketones, which are precursors to a wide range of nitrogen-containing heterocyclic compounds of medicinal interest. nih.govnih.gov The resulting amino acid derivatives could be explored for their potential as enzyme inhibitors or receptor modulators.
Furthermore, the γ-keto acid moiety can be used to synthesize substituted pyrrolidones and other nitrogen-containing heterocycles . For instance, reductive amination of the ketone followed by intramolecular amide formation can lead to the synthesis of lactams, which are core structures in many pharmaceuticals.
Building Block for Agrochemical Development
The development of new agrochemicals, such as herbicides, insecticides, and fungicides, often relies on the synthesis of novel molecular scaffolds. Keto acids are recognized as valuable precursors in this field. acs.org
The reactivity of 8-Nonenoic acid, 5-oxo- can be harnessed to create compounds with potential herbicidal or pesticidal activity. For example, the synthesis of novel pyrazole (B372694) derivatives can be achieved by reacting γ-keto-alkenyl compounds with hydrazine (B178648) derivatives. beilstein-journals.org Pyrazole-containing molecules are a well-established class of agrochemicals.
The terminal double bond also allows for modifications that could introduce functionalities known to impart biological activity. For instance, epoxidation of the alkene followed by ring-opening with various nucleophiles can generate a diverse set of functionalized derivatives for screening in agrochemical assays.
Contributions to Specialty Chemical Synthesis
The bifunctional nature of 8-Nonenoic acid, 5-oxo- makes it a potential monomer for the synthesis of specialty polymers. Oxo-fatty acids, in general, are considered valuable renewable building blocks for high-performance materials.
The carboxylic acid and ketone functionalities could be utilized in condensation polymerization reactions. For example, after reduction of the ketone to a hydroxyl group, the resulting hydroxy acid could undergo self-condensation to form a polyester. Alternatively, it could be copolymerized with other monomers to create polyesters with specific properties.
The terminal alkene offers a site for polymerization or for post-polymerization modification. For instance, unsaturated fatty acids can be used to synthesize polyamides with unique properties. rsc.orgresearchgate.net The double bond in the polymer backbone can be further functionalized through reactions like epoxidation or thiol-ene additions to impart desired characteristics such as cross-linking ability or altered surface properties. rsc.org
Research into 8 Nonenoic Acid, 5 Oxo for Novel Materials Science and Engineering
Polymer Chemistry: Monomers and Initiators from 8-Nonenoic Acid, 5-oxo-
There is currently no specific information available in scientific literature regarding the use of 8-Nonenoic acid, 5-oxo- as a monomer or initiator in polymer chemistry.
No research has been found detailing the synthesis of bio-based polymers derived from 8-Nonenoic acid, 5-oxo-.
Specific research on the design of functional polymeric materials using 8-Nonenoic acid, 5-oxo- is not present in the available literature.
Role in the Synthesis of Advanced Functional Materials
Detailed studies concerning the role of 8-Nonenoic acid, 5-oxo- in the synthesis of advanced functional materials could not be located.
Applications in Surface Chemistry and Modification
There is no available research data on the applications of 8-Nonenoic acid, 5-oxo- in surface chemistry and modification.
Development of Hybrid Materials Incorporating 8-Nonenoic Acid, 5-oxo- Moieties
Information regarding the development of hybrid materials that incorporate 8-Nonenoic acid, 5-oxo- moieties is not available in the reviewed sources.
Computational and Theoretical Approaches to 8 Nonenoic Acid, 5 Oxo Chemistry
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of molecules. These calculations can provide valuable information about molecular orbitals, electron density distribution, and electrostatic potential. Such information is crucial for understanding a molecule's stability, reactivity, and spectroscopic properties.
For 8-Nonenoic acid, 5-oxo-, quantum chemical calculations could be used to:
Determine the molecule's optimized geometry, including bond lengths and angles.
Calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are key indicators of its electron-donating and electron-accepting capabilities, respectively.
Map the electrostatic potential to identify regions of positive and negative charge, which would indicate likely sites for electrophilic and nucleophilic attack.
Predict spectroscopic properties such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which could aid in its experimental identification and characterization.
Despite the potential of these methods, there is currently no publicly available research detailing quantum chemical calculations performed specifically on 8-Nonenoic acid, 5-oxo-. Consequently, no data tables of its computed electronic properties can be presented at this time.
Molecular Modeling and Dynamics Simulations of 8-Nonenoic Acid, 5-oxo- Interactions
Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. These methods can provide insights into the conformational flexibility of a molecule and its interactions with other molecules, such as solvents or biological macromolecules.
Potential applications of these techniques to 8-Nonenoic acid, 5-oxo- would include:
Conformational Analysis: Identifying the most stable three-dimensional structures (conformers) of the molecule in different environments.
Solvation Studies: Simulating how the molecule interacts with water or other solvent molecules, which is crucial for understanding its solubility and behavior in solution.
Binding Interactions: If this molecule were to interact with a biological target, such as an enzyme or receptor, MD simulations could be used to model the binding process, estimate the binding affinity, and identify key interacting residues.
Currently, there are no published molecular modeling or dynamics simulation studies focused on 8-Nonenoic acid, 5-oxo-. Therefore, no data on its conformational preferences or interaction dynamics can be provided.
Computational Design and Prediction of Novel 8-Nonenoic Acid, 5-oxo- Derivatives
Computational chemistry is a valuable tool in the rational design of new molecules with desired properties. By modifying the structure of a parent molecule in silico, researchers can predict the properties of novel derivatives before undertaking their synthesis.
In the context of 8-Nonenoic acid, 5-oxo-, computational design could be utilized to:
Structure-Activity Relationship (SAR) Studies: If a particular biological activity were identified for this molecule, computational methods could be used to design derivatives with potentially enhanced activity by modifying its functional groups.
Property Prediction: The physicochemical properties of hypothetical derivatives, such as lipophilicity, solubility, and electronic properties, could be calculated to screen for candidates with improved characteristics.
As there is no existing research on the biological activities or specific applications of 8-Nonenoic acid, 5-oxo-, there are no computational design studies available for its derivatives.
Theoretical Elucidation of Reaction Mechanisms Involving 8-Nonenoic Acid, 5-oxo-
Theoretical chemistry can be used to investigate the detailed pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. This information is fundamental to understanding reaction kinetics and predicting reaction outcomes.
For 8-Nonenoic acid, 5-oxo-, theoretical studies could elucidate the mechanisms of various potential reactions, such as:
Keto-Enol Tautomerism: Investigating the equilibrium and interconversion between the keto and enol forms of the molecule.
Reactions at the Carbonyl Group: Modeling nucleophilic addition reactions at the ketone functional group.
Reactions at the Alkene: Simulating electrophilic addition reactions across the carbon-carbon double bond.
Reactions involving the Carboxylic Acid: Studying its acidity and potential esterification reactions.
The absence of experimental or theoretical studies on the reactivity of 8-Nonenoic acid, 5-oxo- means that no specific reaction mechanisms have been elucidated computationally.
Advanced Analytical Techniques for Characterizing 8 Nonenoic Acid, 5 Oxo in Research
Spectroscopic Methods for Structural Elucidation in Complex Reaction Mixtures
Spectroscopic techniques are indispensable for determining the precise molecular structure of 8-Nonenoic acid, 5-oxo-, especially within the complexity of a reaction mixture. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary tools employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 8-Nonenoic acid, 5-oxo- is expected to exhibit characteristic signals corresponding to its different proton environments. Protons adjacent to the ketone and the double bond will show distinct chemical shifts. For instance, protons on carbons alpha to the carbonyl group (C4 and C6) would likely resonate in the range of 2.0-2.5 ppm. The vinylic protons at C8 and C9 will appear further downfield, typically between 4.9 and 5.9 ppm. The terminal vinyl protons at C9 would present as a complex multiplet, while the proton at C8 would likely be a doublet of triplets. The broad signal for the carboxylic acid proton is expected to be significantly downfield, generally above 10 ppm. libretexts.orgoregonstate.edunetlify.appchemistrysteps.com
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal. The carbonyl carbon (C5) is expected to have a chemical shift in the range of 195-215 ppm. The carboxylic acid carbonyl (C1) will resonate further upfield, typically between 170-185 ppm. The olefinic carbons (C8 and C9) will appear in the region of 115-140 ppm. The remaining aliphatic carbons will have signals in the upfield region of the spectrum. hmdb.calibretexts.orgchemguide.co.ukresearchgate.netoregonstate.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 8-Nonenoic acid, 5-oxo-
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 (-COOH) | 10-13 (broad s) | 170-185 |
| 2 (-CH₂) | ~2.4 (t) | ~34 |
| 3 (-CH₂) | ~1.6 (quintet) | ~24 |
| 4 (-CH₂) | ~2.7 (t) | ~42 |
| 5 (C=O) | - | 195-215 |
| 6 (-CH₂) | ~2.5 (t) | ~38 |
| 7 (-CH₂) | ~2.1 (q) | ~29 |
| 8 (=CH-) | ~5.8 (ddt) | ~138 |
| 9 (=CH₂) | ~5.0 (m) | ~115 |
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. For 8-Nonenoic acid, 5-oxo-, the IR spectrum would be characterized by several key absorption bands:
A broad O-H stretching band for the carboxylic acid, typically appearing in the region of 3300-2500 cm⁻¹. libretexts.org
A strong, sharp C=O stretching band for the ketone at approximately 1715 cm⁻¹. vscht.czorgchemboulder.com
Another strong C=O stretching band for the carboxylic acid, usually found between 1760-1690 cm⁻¹. libretexts.org
A C=C stretching absorption for the alkene group around 1640 cm⁻¹. libretexts.orgpressbooks.pub
C-H stretching bands for the sp² carbons of the double bond just above 3000 cm⁻¹ and for the sp³ carbons just below 3000 cm⁻¹. libretexts.orgpressbooks.pub
Table 2: Characteristic FTIR Absorption Bands for 8-Nonenoic acid, 5-oxo-
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |
| Ketone | C=O Stretch | ~1715 (strong, sharp) |
| Carboxylic Acid | C=O Stretch | 1760 - 1690 (strong) |
| Alkene | C=C Stretch | ~1640 (medium) |
| Alkene | =C-H Stretch | >3000 |
| Alkane | -C-H Stretch | <3000 |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for separating 8-Nonenoic acid, 5-oxo- from other components in a mixture, thereby allowing for purity assessment and the monitoring of reaction progress.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a powerful technique for the analysis of medium-chain fatty acids. hplc.euaocs.org For 8-Nonenoic acid, 5-oxo-, a C18 column would likely be employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., trifluoroacetic acid) to ensure good peak shape for the carboxylic acid. gerli.comhplc.eu Detection can be achieved using a UV detector, as the carbonyl group provides some UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD). hplc.eu By analyzing samples at different time points, HPLC can effectively monitor the consumption of reactants and the formation of the product, providing valuable kinetic information about the reaction.
Gas Chromatography (GC)
GC is another valuable tool for the analysis of fatty acids, though it typically requires derivatization to increase the volatility of the compound. mssm.edunih.gov For 8-Nonenoic acid, 5-oxo-, the carboxylic acid group would likely be converted to a more volatile ester, such as a methyl ester or a silyl (B83357) ester (e.g., trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ether). mssm.edunih.govuah.edunih.govnih.govomicsonline.org The derivatized compound can then be separated on a suitable capillary column (e.g., a polar column like one coated with a polyethylene (B3416737) glycol phase) and detected by a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification.
Mass Spectrometry for Identification of Reaction Intermediates and Products
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
Electron Ionization (EI) and Electrospray Ionization (ESI)
When coupled with GC, EI is a common ionization method. The EI mass spectrum of the derivatized 8-Nonenoic acid, 5-oxo- would be expected to show a molecular ion peak, which would confirm the molecular weight. The fragmentation pattern would likely involve alpha-cleavage adjacent to the carbonyl groups and McLafferty rearrangements if sterically feasible, providing structural clues. youtube.com
ESI is a soft ionization technique typically coupled with HPLC (LC-MS). For 8-Nonenoic acid, 5-oxo-, ESI would likely be performed in negative ion mode to deprotonate the carboxylic acid, yielding an [M-H]⁻ ion. This allows for the accurate determination of the molecular weight.
Tandem Mass Spectrometry (MS/MS)
By selecting the [M-H]⁻ ion and subjecting it to collision-induced dissociation (CID), a tandem mass spectrum (MS/MS) can be obtained. The fragmentation of this ion would provide detailed structural information. Expected fragmentation pathways would include neutral losses of water (H₂O) and carbon dioxide (CO₂) from the carboxylate group, as well as cleavages along the carbon chain, particularly around the ketone functionality. nih.govacgpubs.orgresearchgate.netekb.eg This technique is particularly powerful for identifying unknown reaction intermediates and byproducts by elucidating their structures from their fragmentation patterns.
Table 3: Expected Mass Spectrometric Data for 8-Nonenoic acid, 5-oxo-
| Technique | Expected Ion | Key Fragmentation Pathways |
|---|---|---|
| GC-MS (EI of methyl ester) | M⁺˙ | α-cleavage at C4-C5 and C5-C6, McLafferty rearrangement |
| LC-MS (ESI negative) | [M-H]⁻ | - |
| LC-MS/MS (ESI negative) | [M-H]⁻ | Loss of H₂O, Loss of CO₂, Cleavage at C-C bonds adjacent to the ketone |
Advanced Diffraction Methods for Crystalline Forms (if applicable)
Should 8-Nonenoic acid, 5-oxo- be obtained in a crystalline form, X-ray diffraction (XRD) techniques can be used to determine its precise three-dimensional atomic structure.
Single-Crystal X-ray Diffraction
If a suitable single crystal can be grown, single-crystal XRD provides the most definitive structural information, including bond lengths, bond angles, and the conformation of the molecule in the solid state. This technique would unambiguously confirm the connectivity and stereochemistry of the molecule. While there is no specific literature on the crystal structure of 8-Nonenoic acid, 5-oxo-, studies on other functionalized carboxylic acids and ketones demonstrate the power of this technique. mdpi.comresearchgate.netresearchgate.netacs.org
Powder X-ray Diffraction (PXRD)
If only a polycrystalline powder is available, PXRD can be used to obtain a diffraction pattern that is characteristic of the crystalline phase. This pattern can be used for phase identification and to assess the purity of the crystalline material.
Future Research Perspectives and Interdisciplinary Directions for 8 Nonenoic Acid, 5 Oxo
Emerging Challenges and Opportunities in 8-Nonenoic Acid, 5-oxo- Synthesis
The synthesis of bifunctional molecules like 8-Nonenoic acid, 5-oxo-, which contains both a ketone and a carboxylic acid with a terminal alkene, presents a unique set of challenges. Key among these is the selective manipulation of one functional group in the presence of others. Traditional synthetic routes for keto acids often involve multi-step processes that can be inefficient and generate significant waste.
Challenges:
Stereocontrol: While not applicable to the 5-oxo position in this specific molecule, the synthesis of chiral keto acids often requires complex asymmetric methodologies.
Harsh Reaction Conditions: Many conventional methods for introducing keto functionalities or performing oxidations can require harsh reagents and conditions, limiting functional group tolerance and raising safety concerns.
Opportunities:
The development of novel catalytic systems offers a significant opportunity to overcome these challenges. Modern synthetic chemistry is increasingly focused on methodologies that are both efficient and environmentally benign.
Catalytic Oxidations: The use of selective oxidation catalysts could enable the direct conversion of precursors, such as the corresponding alcohol or hydrocarbon, to 8-Nonenoic acid, 5-oxo- in a single step.
C-H Activation: Direct functionalization of C-H bonds is a rapidly advancing area that could provide a more atom-economical approach to the synthesis of this and related keto acids.
Table 1: Comparison of Potential Synthetic Strategies for Unsaturated Keto Acids
| Synthetic Strategy | Advantages | Disadvantages |
| Traditional Multi-Step Synthesis | Well-established procedures | Low overall yield, significant waste, requires protecting groups |
| Modern Catalytic Methods | High selectivity, milder conditions, fewer steps | Catalyst development can be complex and costly |
| Biocatalysis | High specificity, environmentally friendly | Limited substrate scope, enzyme stability can be an issue |
Exploration of Unconventional Reactivity Patterns
The unique arrangement of functional groups in 8-Nonenoic acid, 5-oxo- suggests the potential for unconventional reactivity that could be exploited for the synthesis of novel molecular architectures. The interplay between the ketone, the carboxylic acid, and the terminal alkene could lead to interesting intramolecular reactions and provide access to complex cyclic and polycyclic systems.
Future research could focus on:
Intramolecular Cyclizations: Under specific conditions, the carboxylic acid or its derivative could react with the alkene (e.g., via a Prins-type cyclization) or the ketone could participate in intramolecular aldol (B89426) or Michael reactions.
Tandem Reactions: The development of catalytic processes that initiate a cascade of reactions involving multiple functional groups within the molecule could lead to the rapid construction of complex products from a simple starting material.
Photochemical and Electrochemical Reactivity: Investigating the behavior of 8-Nonenoic acid, 5-oxo- under photochemical or electrochemical conditions could unveil novel reaction pathways that are not accessible through traditional thermal methods.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, which involves performing chemical reactions in a continuous-flowing stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of molecules like 8-Nonenoic acid, 5-oxo-. These benefits include enhanced safety, improved reaction control, and the potential for seamless integration with automated systems.
Key Advantages of Flow Chemistry:
Precise Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities.
Enhanced Safety: The small reaction volumes in flow systems minimize the risks associated with handling hazardous reagents and exothermic reactions.
Scalability: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period, which is a significant advantage over traditional batch processes.
The integration of flow reactors with automated synthesis platforms, which can control reagent delivery, reaction monitoring, and product purification, would enable the rapid optimization of reaction conditions and the on-demand synthesis of 8-Nonenoic acid, 5-oxo- and its derivatives. This approach would be particularly valuable for creating libraries of related compounds for screening in various applications.
Potential Synergies with Other Chemical Disciplines
The unique structural features of 8-Nonenoic acid, 5-oxo- make it a promising candidate for interdisciplinary research, with potential applications in materials science, medicinal chemistry, and agricultural science.
Polymer Chemistry: The presence of a carboxylic acid and a terminal alkene makes this molecule a potential monomer for the synthesis of functional polymers. The ketone group could be used for post-polymerization modifications to tune the material's properties.
Medicinal Chemistry: Keto-enoic acid moieties are found in a variety of biologically active natural products. 8-Nonenoic acid, 5-oxo- could serve as a scaffold for the development of new therapeutic agents. Its structure suggests potential for derivatization to explore interactions with biological targets.
Supramolecular Chemistry: The ability of the carboxylic acid to form hydrogen bonds and the ketone to act as a hydrogen bond acceptor could be exploited in the design of self-assembling systems and functional molecular materials.
Agricultural Chemistry: Fatty acid derivatives are known to have applications as signaling molecules and pest control agents in agriculture. The specific structure of 8-Nonenoic acid, 5-oxo- could be investigated for such potential uses.
Q & A
Q. Advanced Research Focus
- Hydroxylation : Introduction of hydroxyl groups at C-3 or C-4 (observed in UPO reactions) reduces electrophilicity of the 5-oxo group, potentially diminishing receptor-binding affinity .
- Epoxidation : Conversion to 8,9-epoxynonanoic acid via peroxygenases increases hydrophilicity, altering membrane permeability .
- Degradation pathways : Monitor pH-dependent hydrolysis of the 5-oxo group to carboxylic acid derivatives using stability-indicating assays .
What contradictory findings exist regarding the bioactivity of 5-oxo-8-nonenoic acid in inflammation models?
Q. Advanced Research Focus
- Pro-inflammatory vs. anti-inflammatory roles : While 5-oxo-ETE is a potent eosinophil chemoattractant, shorter-chain 5-oxo derivatives (e.g., 5-oxo-ODE) exhibit weaker activity. Conflicting data may arise from differences in chain length and receptor isoform expression .
- Species-specific effects : Murine models may underrepresent human OXE receptor interactions due to sequence divergence. Validate findings in human primary cells .
How can computational modeling predict the regioselectivity of enzymes acting on 5-oxo-8-nonenoic acid?
Q. Advanced Research Focus
- Docking simulations : Model UPO active sites to predict preferential hydroxylation at C-5 versus C-7. Key residues (e.g., Phe, His) may stabilize substrate orientation .
- QM/MM calculations : Study transition states for epoxidation vs. hydroxylation to explain product ratios under varying H₂O₂ concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
